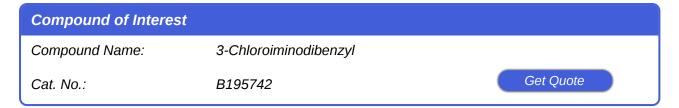


A Comparative Guide to the Spectroscopic Data of 3-Chloroiminodibenzyl

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This guide provides a detailed comparison of the spectroscopic data for **3- Chloroiminodibenzyl** (CAS 32943-25-2), a key intermediate in the synthesis of pharmaceuticals like the tricyclic antidepressant Clomipramine.[1] For comparative analysis, its spectral characteristics are presented alongside its parent compound, Iminodibenzyl (CAS 494-19-9). The data herein is intended for researchers, scientists, and professionals in drug development to facilitate compound identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the available mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for **3-Chloroiminodibenzyl** and Iminodibenzyl.

Mass Spectrometry (MS)

The mass spectra of the two compounds are distinguished primarily by the mass of the chlorine atom and its characteristic isotopic pattern.



Compound	Technique	Key Fragments (m/z)
3-Chloroiminodibenzyl	GC-MS	229 (M+, Top Peak), 231 (M+2, characteristic of 37Cl isotope), 228 (2nd Highest)[2]
Iminodibenzyl	GC-MS	195 (M+, Top Peak), 194 (2nd Highest), 180 (3rd Highest)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for **3-Chloroiminodibenzyl** is available. The presence of the electron-withdrawing chlorine atom is expected to deshield adjacent protons on the aromatic ring, causing a downfield shift compared to the corresponding protons in Iminodibenzyl. Detailed ¹³C NMR data for **3-Chloroiminodibenzyl** is not readily available in public databases but can be obtained from commercial suppliers.[1]

Compound	Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
3- Chloroiminodibe nzyl	¹H	7.10-6.69	Multiplet	Aromatic Protons (ArH)
5.95	Singlet	Amine Proton (NH)		
3.0	Triplet	Methylene Protons (2 x ArCH ₂)	_	
lminodibenzyl	¹ H & ¹³ C	Specific peak data is available from various databases for comparison.[3][4]		

Infrared (IR) Spectroscopy



The IR spectrum of **3-Chloroiminodibenzyl** is expected to show characteristic peaks for the amine N-H bond, aromatic and aliphatic C-H bonds, and a C-Cl bond in the fingerprint region.

Compound	Expected Wavenumber (cm ⁻¹)	Functional Group
3-Chloroiminodibenzyl	~3400	N-H Stretch (Amine)
3100-3000	C-H Stretch (Aromatic)	
3000-2850	C-H Stretch (Aliphatic CH ₂)	_
~1600, ~1480	C=C Stretch (Aromatic)	-
800-600	C-Cl Stretch	-
Iminodibenzyl	~3400	N-H Stretch (Amine)
3100-3000	C-H Stretch (Aromatic)	
3000-2850	C-H Stretch (Aliphatic CH ₂)	-
~1600, ~1480	C=C Stretch (Aromatic)	-

Experimental Protocols

Standard methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for obtaining ¹H and ¹³C NMR spectra of small organic molecules.

- Sample Preparation: Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[5]
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample is free of particulate matter to avoid interference with shimming.[5]
- Instrumentation: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.



- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining high-resolution spectra with good line shape.[6]
- Acquisition: Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID).[7]
- Processing: Perform a Fourier transform on the FID to generate the NMR spectrum. Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for analyzing solid samples as a thin film.

- Sample Preparation: Place approximately 50 mg of the solid sample into a small test tube or beaker.[8]
- Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[8]
- Film Casting: Transfer one or two drops of the solution onto the surface of a clean, dry IRtransparent salt plate (e.g., KBr or NaCl).[8]
- Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Run a background scan first, then run the sample scan to obtain the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the analysis of volatile and semi-volatile organic compounds.

• Sample Preparation: Prepare a dilute solution of the sample (~10 μg/mL) in a volatile organic solvent such as acetone, hexane, or dichloromethane.[9][10] The sample should be free of any particles.

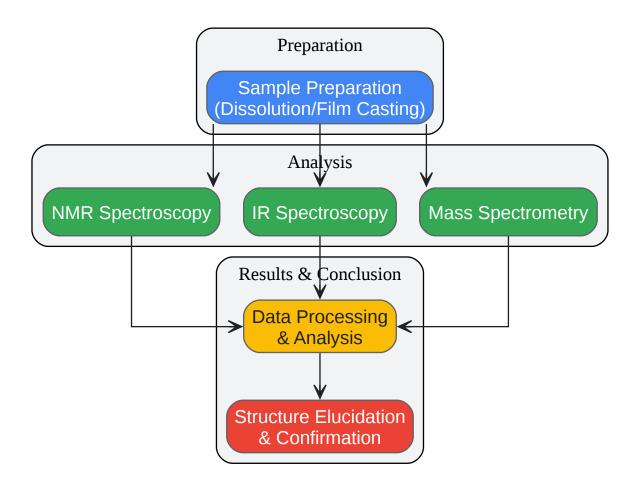


- Vial Transfer: Transfer the solution to a 1.5 mL glass autosampler vial.
- GC-MS Setup: Set the parameters for the GC, including the injector temperature, column type (e.g., non-polar DB-5), oven temperature program, and carrier gas (usually helium) flow rate.[9]
- Injection: Inject a small volume (typically 1 μ L) of the sample into the GC inlet, where it is vaporized and carried onto the analytical column.[11]
- Separation: The components of the sample are separated as they travel through the GC column based on their boiling points and interaction with the stationary phase.[10]
- Ionization and Mass Analysis: As components elute from the column, they enter the mass spectrometer. In the ion source (typically using Electron Ionization, EI), molecules are ionized and fragmented. The mass analyzer separates these ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.[12]
- Data Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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